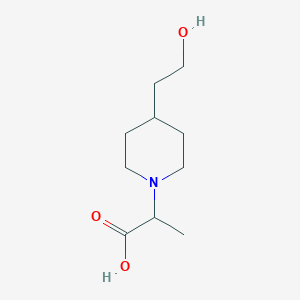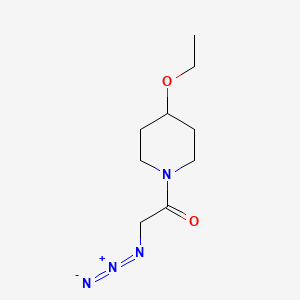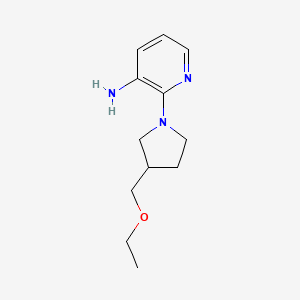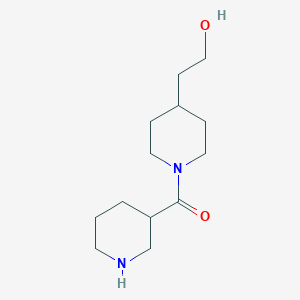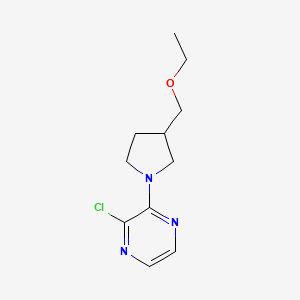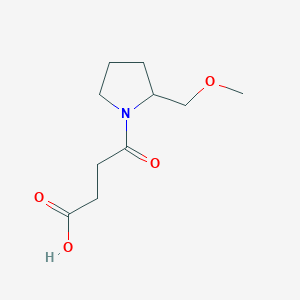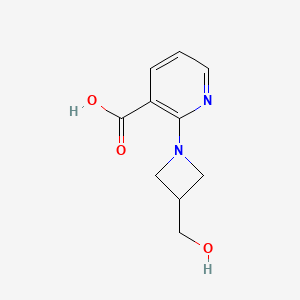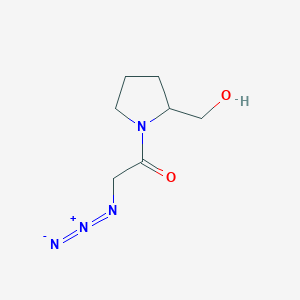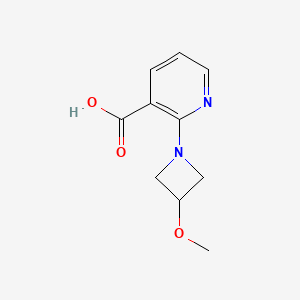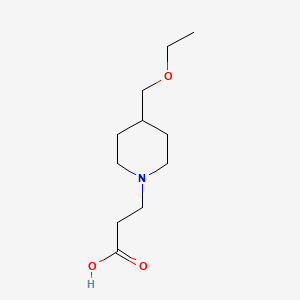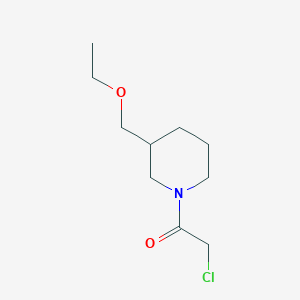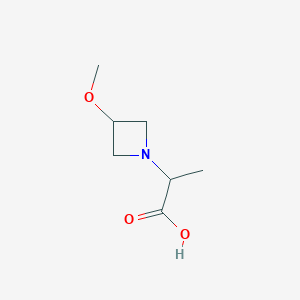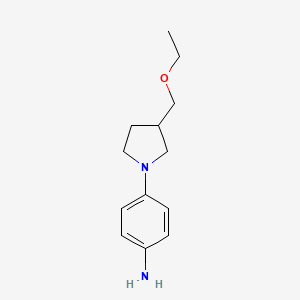
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline
Übersicht
Beschreibung
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline, also known as 4-EMPA, is a compound of interest for its potential applications in medicinal chemistry and biochemistry. 4-EMPA is a cyclic amine, with a structure consisting of a five-membered ring with an aniline substituent at the 4-position. Due to its unique structure, 4-EMPA has been studied for its potential as a therapeutic agent, and has been found to have a wide range of applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline is still not fully understood, but it is thought to be related to its ability to interact with various enzymes and receptors in the body. For example, it has been found to interact with monoamine oxidase B, an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. Additionally, it has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Finally, it has been found to interact with HIV-1 reverse transcriptase, which is involved in the replication of the virus.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline are still being studied, but it is thought to have a wide range of effects on the body. For example, it has been found to inhibit monoamine oxidase B, which may lead to an increase in the levels of dopamine and serotonin in the brain. Additionally, it has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which may lead to a decrease in the production of pro-inflammatory molecules. Finally, it has been found to inhibit HIV-1 reverse transcriptase, which may lead to a decrease in the replication of the virus.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline is its availability and relative ease of synthesis. Additionally, it has been found to interact with a wide range of enzymes and receptors, making it a useful tool for studying the effects of various compounds on the body. However, there are also some limitations to using 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline in laboratory experiments. For example, it has been found to be relatively unstable, making it difficult to store and use in experiments. Additionally, it has been found to be toxic in high concentrations, making it important to use appropriate safety precautions when handling it.
Zukünftige Richtungen
The potential future directions for 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline are numerous. One potential direction is to further study its potential as a therapeutic agent, as it has already been found to have potential applications in the treatment of certain types of cancer and HIV infection. Additionally, further research could be done to study its potential as an inhibitor of monoamine oxidase B, as this could lead to new treatments for mental health disorders such as depression and anxiety. Finally, further research could be done to study its potential as an anti-inflammatory agent, as this could lead to new treatments for inflammatory diseases such as arthritis and asthma.
Wissenschaftliche Forschungsanwendungen
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline has been studied for its potential as a therapeutic agent, and has been found to have a wide range of applications in scientific research. It has been studied as an inhibitor of monoamine oxidase B, an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. Additionally, it has been studied for its potential as an anti-inflammatory agent, and has been found to have potential applications in the treatment of certain types of cancer. Furthermore, 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline has been studied as a potential inhibitor of HIV-1 reverse transcriptase, and has been found to have potential applications in the treatment of HIV infection.
Eigenschaften
IUPAC Name |
4-[3-(ethoxymethyl)pyrrolidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-16-10-11-7-8-15(9-11)13-5-3-12(14)4-6-13/h3-6,11H,2,7-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKSNSMHZNMVTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



